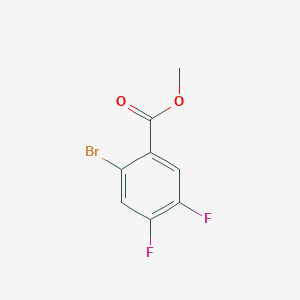

Methyl 2-bromo-4,5-difluorobenzoate

Description

Significance of Halogenation in Aromatic Systems for Chemical Synthesis

The process of introducing a halogen atom (fluorine, chlorine, bromine, or iodine) to an aromatic ring is a fundamental transformation in organic synthesis. numberanalytics.com Halogen substituents serve as versatile precursors for a multitude of subsequent reactions, most notably in metal-catalyzed cross-coupling reactions. taylorandfrancis.com These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen.

Furthermore, halogens, particularly fluorine, can significantly influence the physicochemical properties of a molecule. researchgate.net These effects include modulating acidity, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive compounds like pharmaceuticals. researchgate.netingentaconnect.com The presence of halogens can also lead to specific intermolecular interactions, such as halogen bonding, which can be crucial for the binding of a molecule to its biological target. nih.govacs.org

Overview of Benzoate (B1203000) Esters as Synthetic Intermediates

Benzoate esters are derivatives of benzoic acid and are widely utilized as key intermediates in organic synthesis. chemicalbook.com The ester group is relatively stable under various reaction conditions, making it an effective protecting group for the carboxylic acid functionality. Moreover, benzoate esters can be readily converted into a range of other functional groups. For example, they can be hydrolyzed back to the parent carboxylic acid, reduced to form benzyl (B1604629) alcohols, or reacted with organometallic reagents to produce ketones. This versatility makes them valuable building blocks in the synthesis of complex natural products and pharmaceuticals. chemicalbook.comrsc.org

Specific Context of Methyl 2-bromo-4,5-difluorobenzoate within Halogenated Aromatic Scaffolds

This compound is a polysubstituted aromatic compound that combines the key features of both a halogenated aromatic and a benzoate ester. Its structure is characterized by a methyl ester group and three halogen substituents—one bromine atom and two fluorine atoms—strategically positioned on the benzene (B151609) ring.

This specific arrangement of substituents makes this compound a particularly useful and versatile building block in advanced organic synthesis. The bromine atom, being larger and more reactive in cross-coupling reactions than fluorine, provides a specific site for the introduction of new molecular fragments. The two fluorine atoms, in turn, strongly influence the electronic nature of the aromatic ring and can enhance the biological activity and metabolic stability of the final products. The methyl ester group offers a site for further transformations, allowing for the elongation or modification of this part of the molecule. Consequently, this compound serves as a valuable intermediate in the synthesis of targeted molecules in the pharmaceutical and other chemical industries. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGAVEFBZYWYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650474 | |

| Record name | Methyl 2-bromo-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878207-28-4 | |

| Record name | Methyl 2-bromo-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Bromo 4,5 Difluorobenzoate

Esterification Reactions for Carboxylic Acid Precursors

The most direct route to methyl 2-bromo-4,5-difluorobenzoate involves the esterification of 2-bromo-4,5-difluorobenzoic acid. sigmaaldrich.commedchemexpress.com This carboxylic acid serves as a readily available starting material for several esterification methods.

The classical Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing this compound.

In this method, 2-bromo-4,5-difluorobenzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, a mixture of 2,4-difluorobenzoic acid, a brominating agent, and concentrated sulfuric acid can be reacted, followed by esterification with methanol. google.com This process, after purification steps like rectification and hydrolysis, can yield the desired product in high purity. google.com

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2-Bromo-4,5-difluorobenzoic acid | H2SO4 or HCl | Methanol | Reflux | This compound |

This table summarizes the general conditions for acid-catalyzed esterification.

A highly effective method for converting carboxylic acids to esters involves the use of thionyl chloride (SOCl2). masterorganicchemistry.com This reagent first converts the carboxylic acid into its more reactive acyl chloride derivative. The intermediate acyl chloride is then reacted with methanol to furnish the methyl ester. This two-step, one-pot procedure is advantageous as it avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions. The reaction of a carboxylic acid with thionyl chloride is typically performed in an inert solvent, and the subsequent addition of methanol yields the ester. masterorganicchemistry.comprepchem.com A catalytic amount of dimethylformamide (DMF) can accelerate the initial formation of the acyl chloride.

| Step | Reactants | Reagent | Solvent | Product |

| 1 | 2-Bromo-4,5-difluorobenzoic acid | Thionyl chloride (SOCl2), cat. DMF | Inert (e.g., CH2Cl2) | 2-Bromo-4,5-difluorobenzoyl chloride |

| 2 | 2-Bromo-4,5-difluorobenzoyl chloride | Methanol | Inert (e.g., CH2Cl2) | This compound |

This table outlines the two-step process of esterification using thionyl chloride.

Similar to thionyl chloride, oxalyl chloride ((COCl)2) can be used to activate the carboxylic acid group of 2-bromo-4,5-difluorobenzoic acid. orgsyn.org The reaction of the carboxylic acid with oxalyl chloride, often in the presence of a catalytic amount of DMF, generates the corresponding acyl chloride. researchgate.net This intermediate is then treated with methanol to produce this compound. This method is often preferred for its clean reaction profile, as the byproducts, carbon dioxide and carbon monoxide, are gaseous and easily removed. orgsyn.org

| Step | Reactants | Reagent | Solvent | Product |

| 1 | 2-Bromo-4,5-difluorobenzoic acid | Oxalyl chloride ((COCl)2), cat. DMF | Inert (e.g., CH2Cl2) | 2-Bromo-4,5-difluorobenzoyl chloride |

| 2 | 2-Bromo-4,5-difluorobenzoyl chloride | Methanol | Inert (e.g., CH2Cl2) | This compound |

This table details the esterification process utilizing oxalyl chloride.

Direct Esterification of 2-Bromo-4,5-difluorobenzoic Acid with Methanol

Bromination Strategies for Fluorinated Benzoate (B1203000) Esters

An alternative synthetic approach involves introducing the bromine atom at a later stage of the synthesis, specifically onto a pre-existing fluorinated benzoate ester.

This strategy hinges on the regioselective bromination of a suitable fluorinated methyl benzoate, such as methyl 3,4-difluorobenzoate. sigmaaldrich.com The directing effects of the fluorine atoms and the methoxycarbonyl group on the aromatic ring are crucial for achieving the desired substitution pattern. Electrophilic brominating agents, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, can be employed to introduce the bromine atom at the position ortho to one of the fluorine atoms and meta to the other, leading to the formation of this compound. The precise reaction conditions, including the choice of solvent and temperature, are critical for controlling the regioselectivity of the bromination reaction. researchgate.net

| Substrate | Brominating Agent | Catalyst | Product |

| Methyl 3,4-difluorobenzoate | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H2SO4) | This compound |

This table illustrates the regioselective bromination of a fluorinated benzoate precursor.

Challenges in Achieving Selective Bromination at the 2-position

The directing effects of the substituents on the aromatic ring of a 4,5-difluorobenzoic acid derivative play a crucial role in determining the position of electrophilic substitution, such as bromination. The fluorine atoms are ortho, para-directing activators, while the carboxylic acid (or its ester) is a meta-directing deactivator. In the case of methyl 4,5-difluorobenzoate, the two fluorine atoms strongly activate the positions ortho and para to them (positions 2, 3, and 6). The ester group at position 1 deactivates the ring, particularly at the ortho and para positions (positions 2, 6, and 4), and directs incoming electrophiles to the meta positions (positions 3 and 5).

The challenge in synthesizing this compound lies in the competition between these directing effects. The desired product requires bromination at the 2-position, which is ortho to the deactivating ester group and also ortho to the 4-fluoro substituent and meta to the 5-fluoro substituent. The alternative positions for bromination, particularly position 6 (ortho to the ester and ortho to the 5-fluoro) and position 3 (ortho to the 4-fluoro and meta to the ester), are also activated. This can lead to a mixture of isomers, reducing the yield of the desired 2-bromo product. Achieving high regioselectivity for bromination at the sterically hindered 2-position in the presence of multiple activating and deactivating groups is a significant synthetic hurdle. Specialized brominating agents and carefully controlled reaction conditions are often necessary to favor the formation of this compound over other constitutional isomers.

Fluorination Methodologies for Brominated Benzoate Esters

Introduction of Fluorine via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. In the context of synthesizing fluorinated benzoate esters, this reaction typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The reactivity of the substrate is highly dependent on the nature and position of the activating groups. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, which is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.

Fluorinated arenes themselves can be substrates for SNAr reactions, offering pathways to novel compounds. core.ac.uk The high electronegativity of fluorine can make the aromatic ring susceptible to nucleophilic attack, a characteristic not as readily observed in their non-fluorinated counterparts. core.ac.uk While SNAr is a classical method for electron-poor fluoroarenes, its application to electron-neutral and electron-rich fluoroarenes has been less common. nih.gov However, recent advances using organic photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes. nih.gov

For the synthesis of this compound, a hypothetical SNAr approach could involve a precursor such as methyl 2-bromo-4,5-dinitrobenzoate. In this scenario, the two nitro groups would strongly activate the ring towards nucleophilic attack by a fluoride source, such as potassium fluoride or a tetraalkylammonium fluoride. The success of such a reaction would depend on the relative lability of the nitro groups and the ability to control the reaction to achieve difluorination without side reactions. The high cost of some fluoride sources and the generation of byproducts can be drawbacks in large-scale applications. researchgate.net

Electrophilic Fluorination Approaches

Electrophilic fluorination offers a direct method for the introduction of fluorine atoms onto an aromatic ring. alfa-chemistry.com This approach utilizes reagents that act as a source of an electrophilic fluorine (F+). alfa-chemistry.com These reactions are particularly effective for electron-rich aromatic compounds. alfa-chemistry.comchinesechemsoc.org A variety of electrophilic fluorinating agents are available, each with its own reactivity profile and handling requirements. alfa-chemistry.com Common examples include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). alfa-chemistry.com

The direct fluorination of benzene (B151609) with fluorine gas is highly reactive and difficult to control, often leading to poor yields of the desired monofluorinated product. jove.com To circumvent this, reagents like Selectfluor, which contains a fluorine atom bonded to a positively charged nitrogen, are used to deliver fluorine in a more controlled manner. jove.com The mechanism of electrophilic aromatic fluorination is generally considered to be a polar SEAr (electrophilic aromatic substitution) pathway. researchgate.net

In the context of synthesizing this compound, an electrophilic fluorination approach would likely start with methyl 2-bromobenzoate. The challenge would be to achieve selective difluorination at the 4- and 5-positions. The bromine atom at the 2-position is an ortho, para-director, while the methyl ester group is a meta-director. This would favor substitution at the 4- and 6-positions. Achieving the desired 4,5-difluoro substitution pattern would likely require specific reaction conditions or a multi-step approach to control the regioselectivity.

Multi-step Synthetic Sequences

Derivations from Difluorophthalic Anhydride (B1165640)

A plausible multi-step synthesis of this compound can be envisioned starting from 4,5-difluorophthalic anhydride. This approach leverages the pre-existing difluoro substitution pattern.

The synthetic sequence could proceed as follows:

Selective Monoreduction and Esterification: The anhydride could be selectively reduced at one of the carbonyl groups to a carboxylic acid, followed by esterification to yield a monoester of 4,5-difluorophthalic acid.

Bromodecarboxylation: The remaining carboxylic acid group could then be subjected to a bromodecarboxylation reaction, such as a modified Hunsdiecker reaction, to introduce the bromine atom at the 2-position.

This strategy's success hinges on the ability to selectively manipulate one of the two carbonyl functionalities of the starting anhydride and the efficiency of the subsequent bromodecarboxylation step.

Synthetic Routes Involving Bromodecarboxylation Reactions

Bromodecarboxylation reactions, which involve the replacement of a carboxylic acid group with a bromine atom, are a valuable tool in organic synthesis. nih.gov The classic Hunsdiecker reaction, which uses a silver salt of a carboxylic acid and bromine, has been a cornerstone in this area for over a century. nih.govnih.gov While effective for many aliphatic acids, the application of Hunsdiecker-type reactions to aromatic carboxylic acids has historically been more challenging, sometimes resulting in low yields of the desired aryl bromides. nih.govnih.gov This is particularly true for electron-neutral and electron-rich benzoic acids, where electrophilic bromination of the aromatic ring can be a competing side reaction. nih.gov

However, the decarboxylative bromination of aromatic acids can be a strategic way to obtain aryl bromides with substitution patterns that are difficult to achieve through direct electrophilic halogenation. acs.org Recent advancements have led to the development of transition-metal-free decarboxylative bromination methods that are effective for a variety of electron-rich aromatic acids. nih.gov These newer methods often overcome the limitations of the classical Hunsdiecker reaction. nih.gov

In a potential synthesis of this compound, a bromodecarboxylation reaction could be a key step. For instance, starting from a suitably substituted difluorobenzoic acid, where a carboxyl group is positioned at the desired location for bromination, this reaction could be employed to introduce the bromine atom regioselectively. One possible precursor could be 2,3-dicarboxy-1,4-difluorobenzene, which upon selective monodecarboxylation and subsequent bromodecarboxylation of the remaining carboxylic acid at the 2-position, followed by esterification, could lead to the target molecule. The success of this route would depend on the ability to control the regioselectivity of the bromodecarboxylation step.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 878207-28-4 chemicalbook.com |

| Molecular Formula | C8H5BrF2O2 chemicalbook.com |

| Molecular Weight | 251.02 g/mol chemicalbook.com |

| Appearance | White crystalline powder chemicalbook.com |

| Boiling Point | 249.5 ± 40.0 °C (Predicted) chemicalbook.com |

| Density | 1.652 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| Storage | Keep in dark place, Sealed in dry, Room Temperature chemicalbook.com |

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Characteristics |

| N-Fluoropyridinium salts | NFPy | - |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, high fluorinating ability, soluble in various organic solvents. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 (Selectfluor) | Stable, mild use conditions, high thermal stability, low toxicity, strong oxidizing properties. alfa-chemistry.com |

| N-Fluorobis(phenyl)sulfonimide | NFTh | Highly effective, safe, and easy to handle. alfa-chemistry.com |

Strategies from 2-Bromo-4,5-difluorobenzaldehyde Derivatives

A primary and logical synthetic route to this compound originates from the corresponding aldehyde, 2-Bromo-4,5-difluorobenzaldehyde. thermofisher.combldpharm.com This strategy typically involves a two-step process: the oxidation of the aldehyde to a carboxylic acid, followed by the esterification of the acid.

The initial step is the oxidation of 2-Bromo-4,5-difluorobenzaldehyde to form the intermediate, 2-Bromo-4,5-difluorobenzoic acid. medchemexpress.comsigmaaldrich.com This transformation is a standard procedure in organic synthesis. While specific documented conditions for this exact substrate are not detailed in the provided research, this conversion is commonly achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) if sensitive functional groups are present. The aldehyde group (-CHO) is selectively oxidized to a carboxylic acid group (-COOH), yielding the key intermediate.

The subsequent step is the esterification of 2-Bromo-4,5-difluorobenzoic acid with methanol (CH₃OH) to produce the target compound, this compound. synquestlabs.commyskinrecipes.com The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction equilibrium is driven towards the product side by using an excess of methanol or by removing the water formed during the reaction.

Optimization of Reaction Conditions and Yields in Synthesis

Temperature and Pressure Influences on Product Formation

Temperature is a crucial parameter that must be precisely controlled to ensure high product yield and minimize the formation of impurities. Many synthetic steps, particularly those involving highly reactive intermediates like diazonium salts in related syntheses, are conducted at low temperatures (e.g., 0-5 °C) to prevent decomposition and side reactions. google.comchemicalbook.comorgsyn.org Conversely, other reactions, such as certain substitution or esterification reactions, may require elevated temperatures (e.g., 60-120 °C) to proceed at a reasonable rate. google.com The bromination of p-cresol, for instance, is best performed at low temperatures (-15 to 30 °C) to enhance the selectivity of the reaction. google.com Most of these laboratory-scale syntheses are conducted at atmospheric pressure, as pressure variations are not typically required to influence the reaction outcome for these types of liquid-phase reactions.

| Reaction Step (in related syntheses) | Temperature Range | Purpose | Reference |

|---|---|---|---|

| Diazotization | -5 to +5 °C | To maintain the stability of the diazonium salt intermediate. | orgsyn.org |

| Sandmeyer Reaction | 0 °C to Room Temperature | To control the rate of decomposition and product formation. | chemicalbook.com |

| Continuous Bromination | -15 to 30 °C | To improve selectivity and control the exothermic reaction. | google.com |

| Nucleophilic Substitution | 60 to 120 °C | To provide sufficient energy to overcome the activation barrier. | google.com |

Catalyst Selection and Activity in Synthetic Pathways

Catalysts play a pivotal role in many of the synthetic steps leading to this compound by increasing the reaction rate and improving selectivity. In the Fischer esterification step, a strong protic acid like sulfuric acid (H₂SO₄) is the standard catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

In other related synthetic transformations, different types of catalysts are essential. For instance, Sandmeyer reactions, which can be used to introduce a bromo group onto an aromatic ring, often utilize copper(I) bromide (CuBr) as a catalyst. chemicalbook.com The copper catalyst facilitates the transfer of the bromide nucleophile to the aromatic ring from the diazonium salt intermediate. For other types of C-Br bond-forming reactions, advanced catalytic systems involving palladium are used. google.com Catalysts such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) can be employed in bromination reactions, often showing high activity and leading to cleaner reactions with higher yields. google.com

| Reaction Type | Catalyst | Function | Reference |

|---|---|---|---|

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, activating it for nucleophilic attack. | General Principle |

| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | Facilitates the displacement of the diazo group with a bromide. | chemicalbook.com |

| Bromination | Palladium Acetate (Pd(OAc)₂), Palladium Chloride (PdCl₂) | Activates the aromatic ring or bromine source for the substitution reaction. | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 2-bromo-4,5-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, would be employed for a complete structural assignment.

¹H NMR Analysis for Proton Environment and Coupling

The ¹H NMR spectrum of this compound is expected to reveal the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum would feature signals corresponding to the aromatic protons and the methyl protons of the ester group.

The methyl group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The two aromatic protons, H-3 and H-6, are in different chemical environments and are expected to appear as distinct signals in the downfield region of the spectrum (typically δ 7.0-8.0 ppm) due to the anisotropic effect of the benzene (B151609) ring and the influence of the electron-withdrawing substituents.

The proton at the C-6 position (H-6) is flanked by a fluorine atom at C-5 and a bromine atom at C-2. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³JH-F) and the meta-coupling with the other aromatic proton (⁴JH-H). The proton at the C-3 position (H-3) is adjacent to a fluorine atom at C-4 and would also be expected to appear as a doublet of doublets due to coupling with the fluorine atom (³JH-F) and the meta-coupling to H-6 (⁴JH-H).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.9 | Singlet (s) | N/A |

| H-3 | 7.4 - 7.6 | Doublet of Doublets (dd) | ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz |

| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | ³JH-F ≈ 6-8 Hz, ⁴JH-H ≈ 2-3 Hz |

¹³C NMR Analysis for Carbon Framework and Substituent Effects

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The methyl carbon of the ester group would appear in the upfield region, around δ 50-55 ppm. The aromatic carbons will have chemical shifts in the range of δ 110-160 ppm. The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts and C-F coupling. Specifically, C-4 and C-5 will appear as doublets due to one-bond coupling with the fluorine atoms (¹JC-F), which is typically large (240-260 Hz). The carbons adjacent to the fluorinated carbons (C-3 and C-6) will exhibit smaller two-bond C-F coupling (²JC-F).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -OCH₃ | 52 - 54 | Quartet (due to coupling with ³H) |

| C=O | 163 - 165 | Singlet |

| C-1 | ~120 | Doublet of Doublets (dd) |

| C-2 | ~115 | Doublet (d) |

| C-3 | ~125 | Doublet (d) |

| C-4 | ~150 | Doublet (d, ¹JC-F) |

| C-5 | ~155 | Doublet (d, ¹JC-F) |

| C-6 | ~118 | Doublet of Doublets (dd) |

¹⁹F NMR Analysis for Fluorine Environments and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, the two fluorine atoms are in different chemical environments and are expected to give two distinct signals. These signals will likely appear as doublets due to the coupling between the two non-equivalent fluorine atoms (³JF-F). Further coupling to the adjacent aromatic protons (³JH-F) would result in each signal appearing as a doublet of doublets. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 | -130 to -140 | Doublet of Doublets (dd) | ³JF-F ≈ 20 Hz, ³JH-F ≈ 8-10 Hz |

| F-5 | -135 to -145 | Doublet of Doublets (dd) | ³JF-F ≈ 20 Hz, ³JH-F ≈ 6-8 Hz |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the two aromatic protons (H-3 and H-6), confirming their meta-coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and their directly attached carbons. For instance, it would show a correlation between the methyl protons and the methyl carbon, as well as correlations between the aromatic protons and their respective carbons (H-3 with C-3, and H-6 with C-6).

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C-1.

H-3 to C-1, C-2, C-4, and C-5.

H-6 to C-1, C-2, C-4, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₅BrF₂O₂), the exact mass of the molecular ion [M]⁺ can be calculated.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₅⁷⁹BrF₂O₂]⁺ | 249.9491 |

| [C₈H₅⁸¹BrF₂O₂]⁺ | 251.9471 |

This characteristic isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation Patterns and Structural Confirmation

In the absence of a published mass spectrum for this compound, a detailed analysis of its specific fragmentation patterns is not possible. However, based on the principles of mass spectrometry, several fragmentation pathways can be hypothesized.

Upon electron ionization, the molecule would form a molecular ion peak [M]+. The presence of bromine would be indicated by an [M+2]+ peak of nearly equal intensity, corresponding to the 79Br and 81Br isotopes.

Likely fragmentation pathways would involve:

Loss of the methoxy group (-OCH3): This would result in a significant fragment ion at [M-31]+.

Loss of the entire ester group (-COOCH3): This would lead to a fragment corresponding to the bromodifluorophenyl cation at [M-59]+.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the ester group could occur, leading to a fragment at [M-28]+.

Halogen loss: Cleavage of the carbon-bromine bond could result in a fragment at [M-79/81]+.

Confirmation of the structure would require experimental data to observe the actual m/z values and relative abundances of these and other potential fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

A definitive Infrared (IR) spectrum for this compound is not available in the searched literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm-1) |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-O (Ester) | Stretch | 1250 - 1300 (asymmetric) & 1000 - 1100 (symmetric) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2950 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1250 |

| C-Br (Aryl Bromide) | Stretch | 500 - 600 |

These predicted values would require experimental verification from an actual IR spectrum of the compound to be confirmed.

Crystallographic Studies (where applicable for solid forms)

There are no published crystallographic studies for this compound in the Cambridge Structural Database or other publicly available resources. Therefore, no experimental data on its solid-state structure, unit cell parameters, or conformational analysis in the crystalline state can be provided.

X-ray Diffraction for Solid-State Structure Determination

To perform X-ray diffraction, a single crystal of this compound of suitable quality would need to be grown. The diffraction data would then be collected and analyzed to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Without such an experiment, this information remains unknown.

Conformational Analysis in Crystalline State

The conformation of the molecule in the crystalline state, particularly the orientation of the methyl ester group relative to the aromatic ring, would be determined from the results of an X-ray diffraction study. Factors such as steric hindrance from the ortho-bromo substituent and potential intermolecular interactions would influence the preferred conformation. In the absence of experimental data, any discussion of its crystalline conformation would be purely speculative.

Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions

The benzene (B151609) ring in Methyl 2-bromo-4,5-difluorobenzoate is substituted with both electron-withdrawing (ester and fluorine) and a weakly deactivating (bromine) group. These substituents play a crucial role in the reactivity of the aromatic ring towards nucleophiles.

Reactivity with Amines, Alcohols, and Thiols

This compound is susceptible to nucleophilic attack by various nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the electron-withdrawing fluorine atoms and the ester group activates the ring towards nucleophilic attack. Generally, the position ortho to the ester group and para to a fluorine atom is the most activated site for substitution.

While specific reaction data for this compound with a wide range of these nucleophiles is not extensively documented in publicly available literature, the reactivity of analogous compounds, such as Methyl 2-bromo-4-fluorobenzoate, indicates that it readily reacts with nucleophiles like amines, alcohols, and thiols. In these reactions, the nucleophile displaces one of the substituents on the aromatic ring, most commonly a halogen.

| Reactant | Nucleophile | Product | Reaction Conditions |

| This compound | Primary/Secondary Amine | Methyl 2-(amino)-4,5-difluorobenzoate | Typically requires heat and a base |

| This compound | Alcohol (as alkoxide) | Methyl 2-alkoxy-4,5-difluorobenzoate | Strong base (e.g., NaH) to form alkoxide |

| This compound | Thiol (as thiolate) | Methyl 2-(thio)-4,5-difluorobenzoate | Base to form thiolate |

This table represents expected reactions based on the reactivity of similar compounds; specific experimental data for this compound is limited.

Displacement of the Ester Group

The methyl ester group of this compound can be displaced, though this is generally less common than halogen displacement in nucleophilic aromatic substitution reactions. The most prevalent reaction involving the ester group is its hydrolysis to the corresponding carboxylic acid.

This hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. libretexts.org

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | NaOH(aq), then H+ | 2-Bromo-4,5-difluorobenzoic acid | Heat |

Halogen Displacement Reactions (Bromine and Fluorine)

In nucleophilic aromatic substitution reactions of polyhalogenated aromatic compounds, the relative reactivity of the halogens is a key consideration. Generally, for SNAAr reactions, the order of leaving group ability is F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the ring, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, in reactions of this compound with nucleophiles, the fluorine atoms are generally more likely to be displaced than the bromine atom. The position of the fluorine atom relative to the electron-withdrawing ester group also influences its reactivity. The fluorine atom at the 4-position is para to the ester group, which further enhances its activation towards nucleophilic attack. The bromine atom at the 2-position is ortho to the ester group, which also activates it, but to a lesser extent than the para-fluorine.

Selective displacement of the bromine atom can often be achieved using transition metal catalysis, such as palladium-catalyzed cross-coupling reactions. researchgate.net These reactions proceed through a different mechanism (oxidative addition/reductive elimination) where the reactivity order of halogens is typically I > Br > Cl.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The existing substituents on the ring significantly influence both the rate of reaction and the position of the incoming electrophile.

Influence of Halogen and Ester Substituents on Aromatic Reactivity

In the case of this compound, the aromatic ring is substituted with three deactivating groups. Halogens (bromine and fluorine) are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.orglibretexts.org The ester group is also strongly deactivating due to both its inductive and resonance electron-withdrawing effects. Consequently, this compound is significantly less reactive towards electrophiles than benzene itself, and forcing conditions (e.g., strong acids, high temperatures) are often required for electrophilic substitution to occur. libretexts.orglibretexts.org

Regioselectivity in Further Substitution Reactions

The directing effect of the substituents determines the position of the incoming electrophile. Halogens, despite being deactivating, are ortho, para-directors. libretexts.orguri.edu This is because they can stabilize the arenium ion intermediate through resonance by donating a lone pair of electrons. The ester group is a meta-director because it destabilizes the arenium ion intermediates formed from ortho and para attack through resonance.

In this compound, there is a competition between the directing effects of the three substituents. The available positions for substitution are at C3 and C6.

Substitution at C6: This position is ortho to the bromine atom and meta to the two fluorine atoms and the ester group.

Substitution at C3: This position is ortho to the ester group and one fluorine atom, and meta to the bromine and the other fluorine atom.

Considering the directing effects:

The bromine atom directs ortho and para. The para position is occupied, so it directs to C6.

The fluorine atoms direct ortho and para. The ortho positions are C3 and C6 (relative to the C4-F) and C6 (relative to the C5-F). The para position to C4-F is occupied.

The ester group directs meta, which would be C3 and C5 (occupied).

Cross-Coupling Reactions

The carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds by coupling an organoboron reagent with an organic halide. mdpi.com For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-2 position.

General Reaction Scheme: The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. mdpi.com The choice of base and solvent is crucial for the reaction's success.

Detailed Research Findings: While specific studies focusing exclusively on this compound are not abundant, extensive research on similar substrates, such as other brominated and fluorinated aromatics, provides a strong basis for predicting its reactivity. mdpi.commdpi.com For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been optimized using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane, achieving good yields, particularly with electron-rich boronic acids. mdpi.com Such conditions are expected to be effective for this compound. The electron-withdrawing fluorine atoms on the ring are anticipated to enhance the rate of oxidative addition, the first step in the catalytic cycle. mdpi.com

Kinetic studies on related Suzuki couplings have shown that the reaction is often zero-order in the borane (B79455) and first-order in the aryl bromide, indicating that oxidative addition is the rate-determining step. nih.gov The base plays multiple roles, including the formation of a more nucleophilic boronate species and facilitating the regeneration of the catalyst. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd(0) complex |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates boronic acid |

| Solvent | 1,4-Dioxane, Toluene (B28343), DMF/Water | Reaction medium |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org For this compound, this would result in a 2-alkenyl-4,5-difluorobenzoate derivative. The reaction is tolerant of many functional groups, and the ester moiety on the substrate is generally compatible. thieme-connect.de Typical catalysts include palladium(II) acetate (B1210297), and common bases are triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction is often carried out in polar aprotic solvents like DMF or acetonitrile. thieme-connect.de

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper complexes and is run in the presence of a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.org The coupling of this compound with a terminal alkyne, such as trimethylsilylacetylene, would yield a 2-alkynyl-4,5-difluorobenzoate. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org Issues such as the homocoupling of the alkyne can sometimes occur, but reaction conditions can be optimized to minimize this side reaction. researchgate.net

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

| Feature | Heck Reaction | Sonogashira Coupling |

|---|---|---|

| Coupling Partner | Alkene | Terminal Alkyne |

| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) |

| Typical Catalyst | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₂Cl₂ / CuI |

| Base | Triethylamine, K₂CO₃ | Triethylamine, Diethylamine |

| Product | Substituted Alkene | Substituted Alkyne |

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a specialized phosphine ligand. beilstein-journals.org This reaction is highly valuable for synthesizing aryl amines. This compound can be coupled with a variety of primary or secondary amines.

Detailed Research Findings: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands like X-Phos are often effective. beilstein-journals.org The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also a key component. beilstein-journals.org Studies on the amination of similar substrates, such as 2-bromoestrone derivatives, have shown that Pd₂(dba)₃ with X-Phos and Cs₂CO₃ in toluene is an effective system. beilstein-journals.org It is important to note that for substrates containing ester groups, like this compound, a weaker base like Cs₂CO₃ may be preferred over NaOt-Bu to avoid competitive hydrolysis or transesterification of the ester. nih.gov The reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the amine. researchgate.net

Hydrolysis and Transesterification Reactions of the Ester Group

The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester.

Hydrolysis: Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or THF will yield 2-bromo-4,5-difluorobenzoic acid. researchgate.net Acid-catalyzed hydrolysis is also possible but is generally slower. The hydrolysis product, 2-bromo-4,5-difluorobenzoic acid, is itself a useful building block in organic synthesis. researchgate.net

Transesterification: Transesterification can be achieved by reacting the methyl ester with another alcohol (e.g., ethanol) in the presence of an acid or base catalyst. For example, heating the compound in ethanol with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of ethyl 2-bromo-4,5-difluorobenzoate. This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Reduction Reactions of the Ester and Aromatic Ring

Reduction of the Ester Group: The ester group can be reduced to a primary alcohol, yielding (2-bromo-4,5-difluorophenyl)methanol. This transformation requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for this reduction, while weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters. ucalgary.camasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup to protonate the resulting alkoxide. ucalgary.ca The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of methoxide (B1231860) to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. ucalgary.ca

Reduction of the Aromatic Ring: Reduction of the aromatic ring of this compound is a more challenging transformation and requires harsh conditions. Catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium under high pressure and temperature could potentially reduce the benzene ring. However, such conditions would likely also lead to the reduction of the ester group and hydrodebromination (removal of the bromine atom). Selective reduction of the aromatic ring while preserving the other functional groups is generally not feasible under standard laboratory conditions.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The kinetics of the cross-coupling reactions involving this compound are significantly influenced by the electronic effects of the substituents. The two electron-withdrawing fluorine atoms are expected to increase the rate of the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step. nih.gov This is because they make the carbon atom of the C-Br bond more electrophilic and susceptible to attack by the Pd(0) catalyst. The steric hindrance from the ortho-bromo and ester groups can also play a role, potentially slowing down the approach of the bulky catalyst complex. For the Suzuki-Miyaura reaction, kinetic studies on similar systems have shown a first-order dependence on the aryl halide concentration, supporting the idea that oxidative addition is rate-limiting. nih.gov

In hydrolysis and transesterification reactions, the thermodynamics are governed by the relative stability of the reactants and products. These reactions are typically reversible, and their position of equilibrium can be manipulated by controlling the concentration of reactants or by removing a product (e.g., water or methanol) as it is formed. The reduction of the ester group with LiAlH₄ is a highly exothermic and irreversible process, driven by the formation of strong Al-O bonds.

Applications in Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of Methyl 2-bromo-4,5-difluorobenzoate stems from its nature as a versatile building block. Organic chemists utilize such intermediates to assemble complex molecular architectures step-by-step. The compound is typically synthesized from its corresponding carboxylic acid, 2-Bromo-4,5-difluorobenzoic acid. ambeed.com

In a representative synthesis, 2-Bromo-4,5-difluorobenzoic acid is reacted with methanol (B129727) in the presence of an acid catalyst, or by using a suitable methylating agent, to form the methyl ester. This transformation is a fundamental step that prepares the molecule for subsequent reactions. For instance, a patented process describes the preparation of this compound as an oil with a high yield. ambeed.com

Table 1: Synthesis of this compound

| Reactant | Product | Yield | Physical State | Reference |

|---|---|---|---|---|

| 2-Bromo-4,5-difluorobenzoic acid | This compound | 94% | Oil | ambeed.com |

Pharmaceutical Intermediates

The strategic placement of the bromo and fluoro groups on the benzene (B151609) ring makes this compound a valuable precursor for a range of pharmaceutical intermediates. chemicalbook.com The bromine atom can participate in various cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms can influence the electronic properties and metabolic stability of the final drug molecule, often enhancing its efficacy and pharmacokinetic profile.

While direct synthesis of a specific marketed anti-cancer drug from this compound is not extensively detailed in publicly available literature, its precursor, 2-Bromo-4,5-difluorobenzoic acid, is noted for its use in creating anti-cancer agents. nbinno.com This strongly implies the utility of its methyl ester derivative in similar synthetic pathways. The conversion of the acid to the ester is a common strategy to modify reactivity for subsequent synthetic steps.

Furthermore, a patented synthetic route shows this compound reacting with 5-(Benzyloxy)-1H-indole to form Methyl 4-(5-(benzyloxy)-1H-indol-1-yl)-2-bromo-5-fluorobenzoate. ambeed.com Indole scaffolds are core structures in numerous anti-cancer drugs. This reaction demonstrates the compound's role as a key intermediate in building complex heterocyclic systems relevant to oncology research.

The application of this compound in the direct synthesis of antidepressant drugs is not prominently documented in current scientific and patent literature. However, the synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry, including the development of novel antidepressant agents. The reactivity of this compound makes it a plausible candidate for such syntheses, even if specific examples are not publicly disclosed.

Similar to antidepressants, specific examples of this compound being used to synthesize antiviral drugs are not widely reported. The precursor, 2-Bromo-4,5-difluorobenzoic acid, is mentioned as a building block for drugs used to treat infectious diseases, a category that includes viral infections. nbinno.com This suggests a potential, though not explicitly detailed, role for its methyl ester in antiviral drug development.

The use of this compound as a direct precursor for analgesic compounds is not specifically described in the available literature. The development of new pain management medications often involves the exploration of novel chemical scaffolds, for which this compound could potentially serve as a starting material.

Quinolone and fluoroquinolone carboxylic acids are a major class of broad-spectrum antibacterial agents. The synthesis of these drugs often relies on building blocks derived from halogenated and fluorinated benzoic acids. A South African patent describes a process for preparing quinolone carboxylic acid intermediates from 2-(iodo, bromo or chloro)-3-fluoro-4-(fluoro or chloro)-phenyl carboxylic acids or their esters. google.com

This compound fits the structural description of the starting materials mentioned in this patent. The synthetic strategies for quinolones often involve the cyclization of a substituted aniline (B41778) derivative, which can be prepared from a brominated benzoic acid ester like this compound. The bromine atom can be replaced by an amino group, and the ester function can be involved in the formation of the quinolone ring system. This makes the compound a highly relevant and potential intermediate for this class of important antibacterial drugs.

Table 2: Profile of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 878207-28-4 | synquestlabs.comchemicalbook.comchemscene.commanchesterorganics.comsigmaaldrich.combldpharm.comalfachemch.com |

| Molecular Formula | C₈H₅BrF₂O₂ | synquestlabs.comchemscene.comalfachemch.com |

| Molecular Weight | 251.02 g/mol | chemscene.comalfachemch.com |

| Appearance | Crystalline powder or liquid | chemicalbook.comsigmaaldrich.comalfachemch.com |

| Boiling Point | 249.5±40.0 °C (Predicted) | chemicalbook.comalfachemch.com |

| Storage | Room Temperature, Sealed in Dry | chemicalbook.comalfachemch.com |

Agrochemical Intermediates (e.g., Pesticides and Herbicides)

While the primary application of similar compounds like Methyl 2-bromo-4-fluorobenzoate lies in pharmaceuticals, they are also recognized as valuable intermediates in the creation of agrochemicals. a2bchem.com The strategic placement of halogen atoms can influence the biological activity and physicochemical properties of the final products, a principle that extends to the design of modern pesticides and herbicides. The difluoro-substitution pattern of this compound is of particular interest for introducing fluorine, an element known to enhance the efficacy and metabolic stability of agrochemical agents.

Advanced Materials and Polymer Science

The incorporation of fluorinated building blocks is a key strategy in the development of advanced materials and polymers. Fluorine's unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can impart desirable characteristics to materials, including thermal stability, chemical resistance, and specific optical properties. While direct research on this compound's role in this area is not extensively documented in the provided results, the utility of halogenated aromatic compounds as monomers or precursors in polymer synthesis is a well-established concept.

Role in Medicinal Chemistry Scaffold Development

The structural attributes of this compound make it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Synthesis of Fluorinated Bioactive Compounds

Fluorine is a bioisostere of the hydrogen atom and can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The presence of two fluorine atoms in this compound makes it an attractive starting material for the synthesis of novel fluorinated bioactive compounds. researchgate.net Medicinal chemists utilize such fluorinated building blocks to enhance properties like metabolic stability, binding affinity to target proteins, and membrane permeability. The synthesis of new derivatives of 4-fluoro benzoic acid has been explored for creating potential antimicrobial agents. researchgate.net

Exploration of Structure-Activity Relationships (SAR) through Derivatization

The bromine atom and the methyl ester group in this compound serve as handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This derivatization capability is crucial for medicinal chemists to fine-tune the biological activity of a lead compound.

Design of Targeted Synthesis Routes

The reactivity of this compound allows for its incorporation into both convergent and linear synthetic strategies to access complex target molecules.

Convergent and Linear Synthesis Strategies

In a linear synthesis , a target molecule is assembled in a stepwise fashion, with each step building upon the previous one. This compound can be introduced early in a linear sequence, and its functional groups can be manipulated sequentially to build the desired molecular architecture.

Utilizing the Bromo and Fluoro Substituents for Diverse Derivatizations

The true synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. Subsequently, the fluorine atoms can undergo nucleophilic aromatic substitution, providing a pathway to a vast array of disubstituted and trisubstituted benzene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position:

The bromo substituent at the 2-position is a prime site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed with high selectivity for the C-Br bond over the more stable C-F bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position. For instance, the coupling of this compound with various arylboronic acids can generate a library of biphenyl (B1667301) derivatives, which are common scaffolds in medicinal chemistry.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Methyl 2-phenyl-4,5-difluorobenzoate | ~85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 2-(4-methoxyphenyl)-4,5-difluorobenzoate | ~90 |

| 3-Thienylboronic acid | [Pd(allyl)Cl]₂/SPhos | K₃PO₄ | Toluene | Methyl 2-(thiophen-3-yl)-4,5-difluorobenzoate | ~82 |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is instrumental in synthesizing aryl alkynes, which are versatile intermediates for further transformations, including the synthesis of heterocycles.

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Methyl 2-(phenylethynyl)-4,5-difluorobenzoate | ~92 |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | Methyl 2-((trimethylsilyl)ethynyl)-4,5-difluorobenzoate | ~88 |

| Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | Methyl 2-(3-hydroxyprop-1-yn-1-yl)-4,5-difluorobenzoate | ~75 |

Table 2: Examples of Sonogashira Coupling Reactions with this compound.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation for the synthesis of anilines and their derivatives, which are prevalent in many biologically active compounds.

| Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | Methyl 2-(morpholino)-4,5-difluorobenzoate | ~89 |

| Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | Methyl 2-(phenylamino)-4,5-difluorobenzoate | ~80 |

| Benzylamine | [Pd(allyl)Cl]₂/BrettPhos | LiHMDS | THF | Methyl 2-(benzylamino)-4,5-difluorobenzoate | ~85 |

Table 3: Examples of Buchwald-Hartwig Amination Reactions with this compound.

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Substituents:

The fluorine atoms at the 4- and 5-positions, activated by the electron-withdrawing ester group, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Reaction with Amines: The displacement of one or both fluorine atoms by amines leads to the formation of substituted anilines. This is a key step in the synthesis of various heterocyclic systems, such as quinolones, which are an important class of antibiotics. The reaction of this compound with an appropriate amine can be a crucial step in the construction of the quinolone core.

| Amine | Base | Solvent | Product | Yield (%) |

| Piperidine | K₂CO₃ | DMSO | Methyl 2-bromo-4-(piperidin-1-yl)-5-fluorobenzoate | ~78 |

| 3-Amino-1-propanol | Et₃N | NMP | Methyl 2-bromo-4-((3-hydroxypropyl)amino)-5-fluorobenzoate | ~70 |

| Ethylenediamine (1 eq.) | DBU | Acetonitrile | Methyl 2-bromo-4-((2-aminoethyl)amino)-5-fluorobenzoate | ~65 |

Table 4: Examples of Nucleophilic Aromatic Substitution with Amines.

The sequential application of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions on this compound provides a powerful strategy for the synthesis of highly functionalized and diverse aromatic compounds. This highlights the importance of this molecule as a versatile building block in modern organic synthesis.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-bromo-4,5-difluorobenzoate, DFT calculations can elucidate its fundamental electronic properties and predict its behavior in chemical reactions.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations can map the electron density distribution of this compound, revealing the influence of its substituents—a bromine atom, two fluorine atoms, and a methyl ester group—on the benzene (B151609) ring. The bromine and fluorine atoms are electron-withdrawing groups, which significantly impact the molecule's electrostatic potential and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the halogen substituents is expected to lower the energy of both the HOMO and LUMO, potentially influencing its reactivity in nucleophilic and electrophilic substitution reactions.

Illustrative Data Table: Calculated Electronic Properties of a Substituted Halobenzoate

| Property | Value (illustrative) | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations and does not represent actual calculated values for this compound.

Reaction Pathway Elucidation and Transition State Analysis

DFT is instrumental in modeling chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the most likely reaction pathways. A key aspect of this is the localization of transition states, which are the high-energy intermediates that connect reactants to products.

For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine atom, DFT can be used to calculate the activation energy by determining the energy of the transition state. This information is crucial for predicting reaction rates and understanding the reaction mechanism at a molecular level. The analysis can reveal how the fluorine atoms and the methyl ester group electronically and sterically influence the stability of the transition state and, consequently, the reaction's feasibility.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for exploring its conformational landscape. The molecule possesses rotational freedom around the C-C bond connecting the ester group to the benzene ring and the C-O bond within the ester group.

By simulating the molecule's dynamics, researchers can determine the most stable conformations and the energy barriers between them. This is important as the conformation of a molecule can significantly affect its biological activity and physical properties. MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions influence the molecule's preferred shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if relevant to biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific biological activity data for this compound is not widely reported, its structural motifs are present in various biologically active molecules. Should a set of similar compounds exhibit a particular biological activity, QSAR studies could be highly relevant.

In a hypothetical QSAR study, various molecular descriptors for this compound and its analogs would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

Illustrative Data Table: Descriptors for a Hypothetical QSAR Model

| Compound | Molecular Weight | LogP | Dipole Moment (D) | Biological Activity (IC50, µM) |

| Analog 1 | 245.1 | 3.2 | 2.1 | 15.2 |

| Analog 2 | 259.0 | 3.5 | 2.8 | 8.7 |

| This compound | 251.02 | (predicted) | (predicted) | (predicted) |

| Analog 3 | 265.1 | 3.8 | 2.6 | 5.1 |

Note: This table is illustrative. The values for the analogs are hypothetical, and the values for this compound would be predicted by the QSAR model.

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices derived from DFT, such as the Fukui function and local softness, can identify the most reactive sites within the molecule.

For example, these indices can predict whether an electrophile would preferentially attack the benzene ring or the oxygen atoms of the ester group. Similarly, they can indicate which atom is most susceptible to nucleophilic attack. In the case of this compound, these calculations could predict the regioselectivity of further substitutions on the aromatic ring, considering the directing effects of the existing bromo, fluoro, and ester substituents.

In Silico Screening for Novel Applications

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This compound, as a small molecule with diverse functional groups, could be included as a fragment or a lead-like molecule in such libraries.

Docking simulations, a key component of in silico screening, would be used to predict the binding affinity and mode of interaction of this compound with the active site of a target protein. By screening it against a panel of targets, researchers could identify potential new applications for this compound in medicinal chemistry. For example, its halogenated phenyl ring might participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.

Environmental and Safety Considerations in Research and Development

Hazard Identification and Risk Assessment in Laboratory Settings

It is important to note that the toxicological properties of Methyl 2-bromo-4,5-difluorobenzoate have not been fully investigated. fishersci.com Therefore, it should be handled with the utmost care, assuming it may possess significant hazards.

No specific acute toxicity data for this compound has been published. However, its precursor, 2-Bromo-4,5-difluorobenzoic acid, is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral). sigmaaldrich.com Another structural isomer, Methyl 3-bromo-4,5-difluorobenzoate, is reported to be harmful if swallowed, in contact with skin, or if inhaled. nih.gov Given these precedents, it is prudent to assume that this compound may also be toxic via oral, dermal, and inhalation routes of exposure.

Based on information for related compounds, this compound is expected to cause skin and serious eye irritation. nih.govfishersci.com Similar chemicals are classified as skin and eye irritants, necessitating the use of appropriate personal protective equipment (PPE) to prevent contact. fishersci.comfishersci.comfishersci.com

Inhalation of dust or vapors may cause respiratory irritation. nih.gov Handling of the compound should occur in a well-ventilated area or under a chemical fume hood to minimize the risk of respiratory exposure. fishersci.comcymitquimica.com

Table 1: Inferred Hazard Classification for this compound

| Hazard Class | Category | GHS Hazard Statement (Inferred) | Source(s) |

| Acute Toxicity, Oral | Category 3/4 | Toxic or harmful if swallowed | sigmaaldrich.comnih.gov |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | nih.gov |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | nih.gov |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | nih.govfishersci.com |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | nih.govfishersci.com |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | nih.gov |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory. chemicalbook.com

Handling:

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. cymitquimica.com

Personal protective equipment, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn. sigmaaldrich.comcymitquimica.com

Avoid breathing dust, fumes, or vapors. cymitquimica.com

Avoid contact with skin and eyes. combi-blocks.com

Wash hands thoroughly after handling. fishersci.com

Contaminated clothing should be removed and laundered before reuse. cymitquimica.com

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. combi-blocks.commyskinrecipes.comlookchem.com

Keep away from incompatible materials such as strong oxidizing agents and strong bases. fishersci.com

The appearance of the compound is noted as an off-white to slight yellow solid. lookchem.com

Waste Management and Disposal in Academic Research

Chemical waste must be managed in accordance with institutional, local, and national regulations. cymitquimica.com

Dispose of contents and container to an approved waste disposal plant. fishersci.com

Do not allow the chemical to enter drains. fishersci.com

Contaminated packaging should be disposed of as unused product. combi-blocks.com

Waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.

Environmental Fate and Transport Predictions (e.g., exposure predictions)

There is no specific data available regarding the environmental fate and transport of this compound. combi-blocks.com It should not be released into the environment. combi-blocks.com The parent compound, 2-Bromo-4,5-difluorobenzoic acid, has a WGK (German Water Hazard Class) of 3, indicating it is highly hazardous to water. sigmaaldrich.com It is reasonable to infer that the methyl ester derivative may also pose a significant risk to aquatic environments.

Probability of Far-Field Pesticide Exposure

There is no scientific evidence or documentation to suggest that this compound is used as a pesticide. Its primary application is as a building block in organic synthesis. Consequently, the probability of far-field pesticide exposure for this compound is considered negligible, as it is not intentionally released into the environment for agricultural or pest control purposes.

Industrial and Residential Exposure Probabilities

Exposure to this compound is most likely to occur in industrial and research settings where it is manufactured, handled, or used in chemical synthesis.

Industrial Exposure: In an industrial context, the potential for exposure exists for workers involved in its production and use. The primary routes of exposure are inhalation of dust particles or vapors and dermal contact. Standard industrial hygiene practices, such as the use of personal protective equipment (e.g., gloves, safety glasses, respirators) and handling the compound in well-ventilated areas or contained systems, are designed to minimize this risk. cymitquimica.com Safety data sheets for similar compounds emphasize the importance of avoiding the creation of dust and using dry clean-up procedures. cymitquimica.com Accidental spills are another potential source of exposure in an industrial environment. cymitquimica.com

Residential Exposure: The probability of residential exposure to this compound is extremely low. As a chemical intermediate not found in consumer products, there are no direct pathways for its presence in a residential setting.

Dietary Exposure Probabilities

Given that this compound is not used as a pesticide in agriculture, there is no anticipated pathway for its entry into the food chain. Therefore, the probability of dietary exposure is considered to be non-existent.

Future Research Directions and Emerging Applications

Development of More Sustainable Synthetic Routes